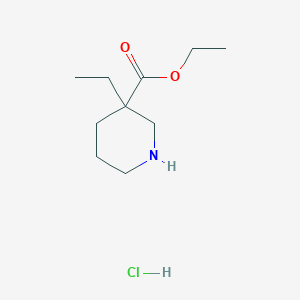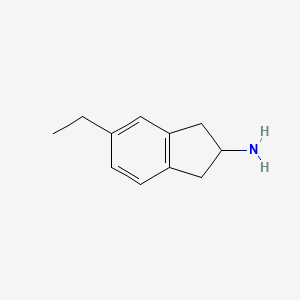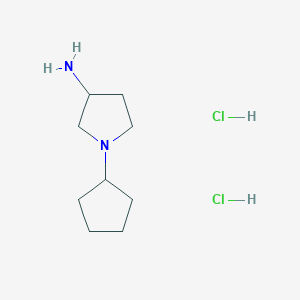
tert-ブチル 2-(4-ヒドロキシ-1H-ピラゾール-1-イル)アセテート
概要
説明
tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
科学的研究の応用
tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
作用機序
Target of Action
Pyrazole derivatives, which include this compound, are known to interact with a wide range of biological targets .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, but the specific pathways influenced by this compound would depend on its precise targets .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
Given that pyrazole derivatives can have a wide range of biological activities, the effects of this compound could potentially be diverse .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate. Factors such as pH, temperature, and reaction time can affect the yield and effectiveness of the compound .
生化学分析
Biochemical Properties
Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain hydrolase enzymes, which catalyze the hydrolysis of chemical bonds. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
The effects of tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a vital role in cell growth, differentiation, and apoptosis. Additionally, tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context. For instance, tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate has been found to inhibit certain proteases, enzymes that break down proteins, by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate in laboratory settings are an important aspect of its biochemical analysis. Over time, this compound may undergo stability changes and degradation, which can affect its efficacy and safety. Studies have shown that tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate remains relatively stable under controlled conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and proliferation after extended treatment with this compound.
Dosage Effects in Animal Models
The effects of tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, toxic or adverse effects can occur. For instance, high doses of tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate have been associated with liver toxicity and oxidative stress in animal studies. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-hydroxypyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxypyrazole acts as a nucleophile attacking the electrophilic carbon of the tert-butyl bromoacetate.
Industrial Production Methods
Industrial production methods for tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of tert-butyl 2-(4-oxopyrazol-1-yl)acetate.
Reduction: Formation of tert-butyl 2-(4-hydroxypyrazol-1-yl)ethanol.
Substitution: Formation of tert-butyl 2-(4-halopyrazol-1-yl)acetate.
類似化合物との比較
Similar Compounds
- Tert-butyl 2-(4-aminopyrazol-1-yl)acetate
- Tert-butyl 2-(4-methylpyrazol-1-yl)acetate
- Tert-butyl 2-(4-chloropyrazol-1-yl)acetate
Uniqueness
tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets and its solubility in various solvents.
特性
IUPAC Name |
tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)6-11-5-7(12)4-10-11/h4-5,12H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSDLIVURBMRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S)-2-[(4-methoxyphenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473527.png)
![(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473529.png)




![8-Chlorodibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1473535.png)
![2-[2-Amino-5-(dibenzylamino)phenyl]propan-2-ol](/img/structure/B1473536.png)


![8-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1473541.png)


![(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473549.png)
